molecular formula C17H16N2O4S B2505894 N1-(furan-2-ylmethyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide CAS No. 2034499-38-0

N1-(furan-2-ylmethyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2505894
CAS No.: 2034499-38-0
M. Wt: 344.39
InChI Key: ZOKNGWFYKSYTCD-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide is a complex organic compound featuring furan and thiophene rings These heterocyclic structures are known for their significant roles in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the cross-coupling reactions using palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxalamide group can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products

    Oxidation: Formation of furan and thiophene oxides.

    Reduction: Conversion to corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the furan and thiophene rings.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(furan-2-ylmethyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

This compound’s heterocyclic rings are often found in bioactive molecules. It could be investigated for potential antimicrobial, antifungal, or anticancer properties.

Medicine

Due to its structural similarity to known pharmacophores, this compound might be explored as a lead compound in drug discovery, particularly targeting enzymes or receptors involved in disease pathways.

Industry

In materials science, the compound could be used in the development of organic semiconductors or as a precursor for polymers with specific electronic properties.

Mechanism of Action

The mechanism by which N1-(furan-2-ylmethyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide exerts its effects would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The furan and thiophene rings could facilitate binding to hydrophobic pockets in proteins, while the oxalamide group could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • N1-(furan-2-ylmethyl)-N2-(2-thiophen-2-yl)ethyl)oxalamide
  • N1-(furan-2-ylmethyl)-N2-(2-(5-(furan-2-yl)thiophen-2-yl)ethyl)oxalamide

Uniqueness

N1-(furan-2-ylmethyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide is unique due to the specific positioning of the furan and thiophene rings, which can influence its chemical reactivity and biological activity. The presence of both furan and thiophene rings in the same molecule allows for diverse interactions and applications that might not be possible with simpler analogs.

Properties

IUPAC Name

N'-(furan-2-ylmethyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-16(17(21)19-10-13-2-1-8-23-13)18-7-5-14-3-4-15(24-14)12-6-9-22-11-12/h1-4,6,8-9,11H,5,7,10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKNGWFYKSYTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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